1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone
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Overview
Description
1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzo[b]phenothiazine core linked to a morpholine ring via an ethanone bridge. Its molecular structure endows it with distinct chemical and physical properties, making it a subject of interest in research and industrial applications .
Preparation Methods
The synthesis of 1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzo[b]phenothiazine with a morpholine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include acids, bases, and other organic compounds, and the major products formed depend on the specific reaction pathway
Scientific Research Applications
1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and as an inhibitor of specific enzymes.
Industry: It is utilized in the development of advanced materials, including polymers and dyes, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its binding affinity and the nature of the target. For instance, it may inhibit acetylcholinesterase, thereby affecting neurotransmission in the nervous system .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-Benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone stands out due to its unique combination of a benzo[b]phenothiazine core and a morpholine ring. Similar compounds include:
Benzo[b]phenothiazine derivatives: These compounds share the core structure but differ in their substituents, affecting their reactivity and applications.
Morpholine derivatives: These compounds have the morpholine ring but lack the benzo[b]phenothiazine core, leading to different chemical properties and uses. The uniqueness of this compound lies in its ability to combine the properties of both structural motifs, making it versatile in various applications
Properties
CAS No. |
18587-26-3 |
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Molecular Formula |
C22H20N2O2S |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-benzo[b]phenothiazin-12-yl-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C22H20N2O2S/c25-22(15-23-9-11-26-12-10-23)24-18-7-3-4-8-20(18)27-21-14-17-6-2-1-5-16(17)13-19(21)24/h1-8,13-14H,9-12,15H2 |
InChI Key |
IJYRCKHDPNXSSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)N2C3=CC=CC=C3SC4=CC5=CC=CC=C5C=C42 |
Origin of Product |
United States |
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